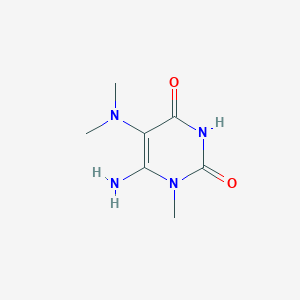
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione
Vue d'ensemble
Description
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione, also known as DMTS, is a sulfur-containing heterocyclic compound that has been studied for its potential therapeutic applications. DMTS has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been found to inhibit the activity of the enzyme thioredoxin reductase, which is involved in regulating cellular redox status. Additionally, 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been found to inhibit the NF-kB signaling pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects:
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been found to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. Research has shown that 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been shown to protect against oxidative stress and inflammation, which are involved in a number of different diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione. One area of interest is the development of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione analogs with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione and its potential therapeutic applications in different disease states. Finally, more research is needed to determine the safety and efficacy of 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione in human clinical trials.
Applications De Recherche Scientifique
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been studied for its potential therapeutic applications in a number of areas, including cancer treatment, neuroprotection, and anti-inflammatory effects. Research has shown that 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione exhibits anti-cancer effects in a number of different cancer cell lines, including breast, lung, and colon cancer. Additionally, 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione has been shown to have neuroprotective effects in animal models of Parkinson's disease, as well as anti-inflammatory effects in animal models of arthritis.
Propriétés
IUPAC Name |
1-hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-11(2)10(15)12-9(13(11)14)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSXWDOQZZBNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=S)NC(N1O)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371434 | |
| Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
CAS RN |
257869-91-3 | |
| Record name | 1-Hydroxy-5,5-dimethyl-2-phenyl-4-imidazolidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=257869-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxy-5,5-dimethyl-2-phenylimidazolidine-4-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-cyano-2-[4-(1-cyano-2-methoxy-2-oxoethylidene)-1,3-dithietan-2-ylidene]acetate](/img/structure/B1607788.png)










